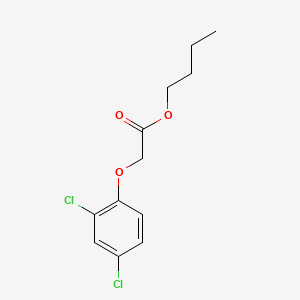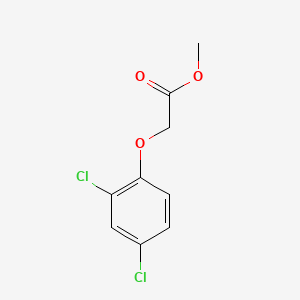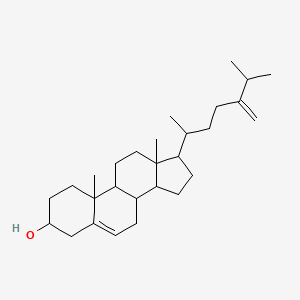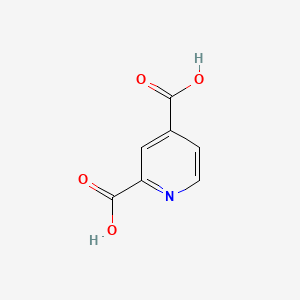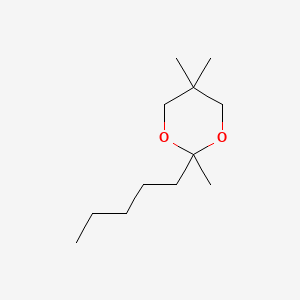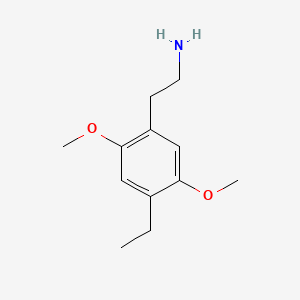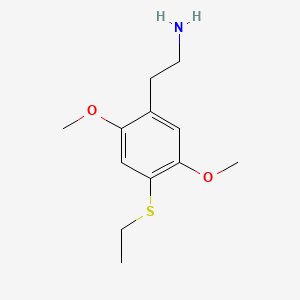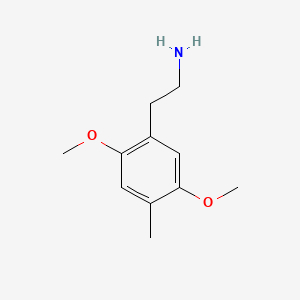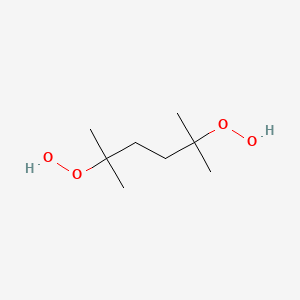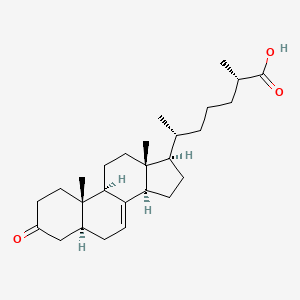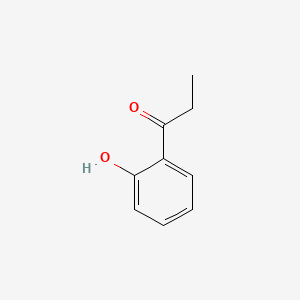
2'-Hydroxypropiophénone
Vue d'ensemble
Description
Il a une formule moléculaire de C9H10O2 et un poids moléculaire de 150,17 g/mol . Ce composé est principalement utilisé dans la recherche scientifique et possède diverses applications en chimie, biologie et médecine.
Applications De Recherche Scientifique
La 2’-hydroxypropiophénone a plusieurs applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Elle est utilisée dans des études biologiques pour étudier ses effets sur différents systèmes biologiques.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2’-hydroxypropiophénone implique son interaction avec des cibles moléculaires et des voies spécifiques.
Mécanisme D'action
Target of Action
The primary target of 2’-Hydroxypropiophenone is the enzyme benzoylformate decarboxylase (BFD) found in Pseudomonas putida . BFD is a highly active biocatalyst that plays a crucial role in the synthesis of aromatic α-hydroxy ketones .
Mode of Action
2’-Hydroxypropiophenone interacts with its target, BFD, through a process known as enantioselective cross-coupling reaction . This reaction involves the conversion of benzaldehyde and acetaldehyde into the acyloin compound 2’-Hydroxypropiophenone .
Biochemical Pathways
The biochemical pathway affected by 2’-Hydroxypropiophenone involves the synthesis of aromatic α-hydroxy ketones . These compounds are valuable chiral building blocks used in the synthesis of various pharmaceuticals and natural products . 2’-Hydroxypropiophenone, in particular, is an essential intermediate in the stereoselective synthesis of diols .
Pharmacokinetics
Its molecular formula is c9h10o2 , and it has a molecular weight of 150.17 , which may influence its pharmacokinetic properties.
Result of Action
The result of 2’-Hydroxypropiophenone’s action is the production of aromatic α-hydroxy ketones . These compounds have unique features that make them commercially attractive and useful in the pharmaceutical and chemical industry . For instance, 1-phenylpropane-1,2-diol (PPD), an important agent and versatile building block in the pharmaceutical industry, can be obtained by subsequent oxidoreduction of 2’-Hydroxypropiophenone using alcohol dehydrogenase .
Action Environment
The action of 2’-Hydroxypropiophenone can be influenced by environmental factors such as temperature and pH . For example, the optimal conditions for the biotransformation of benzaldehyde and acetaldehyde into 2’-Hydroxypropiophenone by BFD were found to be 30 °C and a pH of 7 . Additionally, the use of calcium alginate (CA)–polyvinyl alcohol (PVA)-boric acid (BA)-beads for cell entrapment has been shown to enhance the production of 2’-Hydroxypropiophenone under aerobic conditions .
Analyse Biochimique
Biochemical Properties
2’-Hydroxypropiophenone plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the enantioselective cross-coupling reaction of benzaldehyde and acetaldehyde to produce 2’-Hydroxypropiophenone . This interaction is crucial for the production of optically active α-hydroxy ketones, which are important intermediates in the pharmaceutical industry.
Cellular Effects
2’-Hydroxypropiophenone has been shown to influence various cellular processes. In microbial cells, such as Pseudomonas putida, it is involved in the enantioselective synthesis of chiral compounds The compound affects cell function by participating in biochemical pathways that lead to the production of valuable intermediates
Molecular Mechanism
At the molecular level, 2’-Hydroxypropiophenone exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to benzoylformate decarboxylase, facilitating the enantioselective synthesis of chiral compounds This binding interaction is essential for the compound’s role in biochemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Hydroxypropiophenone can change over time. The compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that 2’-Hydroxypropiophenone can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2’-Hydroxypropiophenone in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as promoting the synthesis of chiral intermediates. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 2’-Hydroxypropiophenone is effective without causing harm.
Metabolic Pathways
2’-Hydroxypropiophenone is involved in several metabolic pathways, including the enantioselective synthesis of chiral compounds. It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the conversion of benzaldehyde and acetaldehyde into 2’-Hydroxypropiophenone . This compound can also be further metabolized into other valuable intermediates, such as 1-phenylpropane-1,2-diol, through subsequent oxidoreduction reactions .
Transport and Distribution
Within cells and tissues, 2’-Hydroxypropiophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can be influenced by factors such as its solubility and the presence of specific transporters that recognize and bind to it.
Subcellular Localization
2’-Hydroxypropiophenone is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its biochemical effects . The subcellular localization of 2’-Hydroxypropiophenone is crucial for its activity and function, as it ensures that the compound is present in the appropriate cellular environment for its intended biochemical reactions.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 2’-hydroxypropiophénone peut être synthétisée par dérivation de la salicylaldoxime. Les voies de synthèse et les conditions de réaction spécifiques de ce composé ne sont pas largement documentées dans la littérature. On sait que la synthèse implique l'utilisation de la salicylaldoxime comme matière première, qui subit des réactions chimiques pour former le produit final .
Méthodes de production industrielle
Il est généralement produit en petites quantités à des fins de recherche plutôt qu'en production industrielle à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 2’-hydroxypropiophénone subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits, selon les agents oxydants et les conditions utilisés.
Réduction : Il peut également subir des réactions de réduction pour former des dérivés réduits.
Substitution : Des réactions de substitution peuvent se produire, où des groupes fonctionnels sur le composé sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans les réactions de la 2’-hydroxypropiophénone comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir des réactions de la 2’-hydroxypropiophénone dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des alcools .
Comparaison Avec Des Composés Similaires
La 2’-hydroxypropiophénone peut être comparée à d'autres composés similaires, tels que :
Salicylaldoxime : Le composé parent à partir duquel la 2’-hydroxypropiophénone est dérivée.
2’-hydroxyacetophénone : Un composé similaire avec un groupe hydroxyle à la même position mais avec un substituant différent sur le cycle phényle.
2’-hydroxybenzophénone : Un autre composé similaire avec un substituant différent sur le cycle phényle.
La particularité de la 2’-hydroxypropiophénone réside dans sa structure chimique spécifique et la présence du groupe hydroxyle en position 2’, qui confère des propriétés chimiques et biologiques distinctes .
Propriétés
IUPAC Name |
1-(2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWXMIHHIVXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209868 | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-99-1 | |
| Record name | 2′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGH9CA1BFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Hydroxypropiophenone?
A1: The molecular formula of 2'-Hydroxypropiophenone is C9H10O2, and its molecular weight is 150.17 g/mol. []
Q2: What types of intermolecular interactions are present in the solid-state structure of 2'-Hydroxypropiophenone?
A2: The crystal structure of 2'-Hydroxypropiophenone reveals antiparallel polar chains of molecules linked by intra- and intermolecular hydrogen bonds. These bonds primarily involve the oxime and hydroxyl groups. Interestingly, typical oxime-oxime hydrogen bonds are absent. []
Q3: How is 2'-Hydroxypropiophenone synthesized enzymatically?
A3: 2'-Hydroxypropiophenone can be produced through an enzymatic reaction utilizing benzoylformate decarboxylase. This enzyme catalyzes the condensation of benzaldehyde and acetaldehyde, resulting in the formation of 2'-Hydroxypropiophenone. This biocatalytic approach offers a sustainable alternative to conventional chemical synthesis. [, , , ]
Q4: What factors influence the enzymatic synthesis of 2'-Hydroxypropiophenone?
A4: Several factors can impact the enzymatic production of 2'-Hydroxypropiophenone, including pH, temperature, substrate concentration, and the specific benzoylformate decarboxylase enzyme used. For instance, the reaction generally exhibits a broad pH optimum ranging from 5 to 8 and a broad temperature optimum between 20–40°C. Notably, acetaldehyde, while serving as a substrate, can also lead to enzyme deactivation, impacting the overall yield. [, , ]
Q5: What types of reactors are employed for the enzymatic synthesis of 2'-Hydroxypropiophenone?
A5: Various reactor systems have been explored for the enzymatic production of 2'-Hydroxypropiophenone, including batch reactors, continuously operated membrane reactors, and microreactors. Each reactor type presents its own advantages and disadvantages in terms of conversion efficiency, enzyme stability, and ease of operation. []
Q6: What is the role of coenzyme regeneration in the production of (1S, 2S)-1-phenylpropane-1,2-diol from 2'-Hydroxypropiophenone?
A6: Coenzyme regeneration using systems like isopropanol or (R)-1-phenylethanol oxidation can significantly enhance the conversion of (S)-2-Hydroxypropiophenone to (1S, 2S)-1-phenylpropane-1,2-diol by Lactobacillus brevis alcohol dehydrogenase. Without regeneration, the equilibrium conversion reaches only 27.5%, while with isopropanol and (R)-1-phenylethanol regeneration, it increases to 99.0% and 70.1%, respectively. This highlights the importance of coenzyme regeneration for efficient biocatalytic processes. []
Q7: Can benzoylformate decarboxylase be immobilized for 2'-Hydroxypropiophenone synthesis?
A7: Yes, benzoylformate decarboxylase can be effectively immobilized onto magnetic chelate-epoxy supports. This immobilization strategy allows for easy recovery and reuse of the enzyme, making the process more economically viable and sustainable. []
Q8: What is the enantiomeric excess achieved in 2'-Hydroxypropiophenone production using benzoylformate decarboxylase?
A8: Using benzoylformate decarboxylase, a high enantiomeric excess of (R)-benzoin and (S)-2-Hydroxypropiophenone can be achieved, often exceeding 95%. This highlights the enzyme's excellent stereoselectivity, a crucial factor in producing enantiomerically pure compounds for pharmaceutical and fine chemical applications. [, ]
Q9: What alternative enzyme has been explored for the enantioselective synthesis of 2'-Hydroxypropiophenone?
A9: Apart from benzoylformate decarboxylase, benzaldehyde lyase (BAL) has demonstrated potential for the enantioselective synthesis of (R)-2-Hydroxypropiophenone derivatives. This enzyme catalyzes C-C bond formation between aromatic aldehydes and acetaldehyde, offering a different route to this valuable chiral building block. []
Q10: How do structural modifications of 2'-Hydroxypropiophenone impact its reactivity?
A10: Introducing substituents on the aromatic ring of 2'-Hydroxypropiophenone can influence its reactivity in various chemical reactions. For example, electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can decrease it. []
Q11: How does the presence of a hydroxyl group at the ortho position of 2'-Hydroxypropiophenone affect its diastereoselectivity in reactions?
A11: The hydroxyl group at the ortho position plays a critical role in achieving high diastereoselectivity during reactions involving the titanium enolate of 2'-Hydroxypropiophenone. This is particularly evident in Mannich-type reactions with N-tosylimines, where anti-β-aminoketones are obtained with exceptional selectivity (often >99:1). [, ]
Q12: How do substituents on N-tosylimines affect the diastereoselectivity of their reactions with titanium enolates of 2'-Hydroxypropiophenone?
A12: The presence of electron-donating or electron-withdrawing substituents on the phenyl ring of N-tosylimines can influence the diastereoselectivity of their reactions with titanium enolates derived from 2'-Hydroxypropiophenone, though high anti-selectivity generally persists. []
Q13: How does the addition of a second Lewis acid affect the Mannich-type reaction involving the titanium enolate of 2'-Hydroxypropiophenone?
A13: Interestingly, the addition of a second Lewis acid to the Mannich-type reaction utilizing the titanium enolate of 2'-Hydroxypropiophenone shows an opposite effect compared to reactions with other reported titanium enolates. This suggests a distinct reaction mechanism influenced by the specific structure of 2'-Hydroxypropiophenone and its enolate. []
Q14: Is 2'-Hydroxypropiophenone stable under UV irradiation?
A14: 2'-Hydroxypropiophenone can undergo photodegradation when exposed to UV light, leading to the formation of various decomposition products like 2'-amino-2'-hydroxypropiophenone. This photolability is an important consideration for its use in applications where UV exposure is expected. []
Q15: What are some of the degradation products observed for 2'-Hydroxypropiophenone?
A15: Decomposition of 2'-Hydroxypropiophenone, particularly under UV irradiation, can yield products like 2'-amino-2'-hydroxypropiophenone. Additionally, compounds like oxidized, rearranged, and condensed products have been identified. []
Q16: Can 2'-Hydroxypropiophenone act as a ligand in metal complexes?
A16: Yes, 2'-Hydroxypropiophenone, along with its derivatives like 2-hydroxypropiophenone oxime (Et-saoH2), can function as ligands in the formation of various metal complexes. These complexes often display intriguing magnetic properties, making them interesting for applications in materials science. [, , , , , , ]
Q17: What types of metal complexes incorporating 2'-Hydroxypropiophenone or its derivatives have been reported?
A17: A range of metal complexes with 2'-Hydroxypropiophenone or its derivatives have been synthesized, including those of lanthanides, iron(III), cobalt(II), nickel(II), copper(II), zinc(II), alkaline earth metals, and manganese. [, , , , , , , , , , , , ]
Q18: What are the potential applications of metal complexes containing 2'-Hydroxypropiophenone or its derivatives?
A18: Metal complexes incorporating 2'-Hydroxypropiophenone or its derivatives, especially those exhibiting interesting magnetic properties, hold potential in areas such as single-molecule magnets (SMMs) and magnetic materials. Their unique electronic and magnetic characteristics make them promising candidates for data storage, quantum computing, and molecular spintronics applications. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





